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Compound of Interest

2-[3-(Tert-butyl)phenoxy]-4-

Compound Name:

methylphenylamine
CAS No.: 946728-98-9
Cat. No.: B3172541

Get Quote

\ J

Executive Summary & Molecular Architecture

Compound ldentity:
o |[UPAC Name: 2-[3-(tert-butyl)phenoxy]-4-methylaniline

¢ Molecular Formula:

[1](21[3]

¢ Molecular Weight: 255.36 g/mol
» Core Scaffold: Diphenyl ether derivative with an aniline headgroup.

Significance: This molecule represents a "privileged structure” in medicinal chemistry. The tert-
butyl group provides bulk lipophilicity (increasing
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and metabolic stability), while the ether linkage introduces flexibility. The primary amine (-NH
) is the reactive handle for urea formation or heterocycle cyclization.

Structural Logic for Spectroscopy: To interpret the spectra accurately, we must deconstruct the
molecule into two magnetic environments:

e Ring A (Aniline Core): Electron-rich due to the orth-para directing amino (-NH

) and ether (-OR) groups.

e Ring B (Phenoxy Tail): Contains the bulky tert-butyl group at the meta position relative to the
ether linkage.

Mass Spectrometry (MS) Profiling

For this nitrogen-containing compound, Electrospray lonization (ESI) in Positive Mode (+) is the
preferred ionization method due to the basicity of the primary amine.

Predicted lonization

Parameter Value Interpretation

Exact mass of neutral

Monoisotopic Mass 255.1623 Da

molecule.

Protonated molecular ion
[M+H] 256.17 Da

(Base Peak).

Sodium adduct (common in
[M+Na] 278.15 Da (

glass/solvent contaminants).

Fragmentation Pathway (MS/MS)

The fragmentation logic follows standard even-electron rule violations and inductive cleavages.

e Loss of Ammonia (Neutral Loss -17): Characteristic of primary anilines, though less common
than in aliphatic amines.

» Loss of Methyl Radical (Radical Loss -15): From the tert-butyl group.
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o Ether Cleavage: The Diphenyl ether bond is robust, but high collision energy (CID) can
cleave the C-O bond, typically retaining the charge on the nitrogen-containing ring (stabilized
by resonance).

[M - CH3]+
m/z 241.15

(t-Butyl loss)

_ [M - NH3]+
17 Da P m/z 239.14
(Amine loss)

[M-+H]+
m/z 256.17

Ether Cleavage
(Aniline Fragment)

Click to download full resolution via product page

Figure 1: Predicted ESI-MS/MS fragmentation pathway focusing on alkyl and functional group
losses.

Infrared (IR) Spectroscopy

The IR spectrum serves as a "fingerprint” for functional group verification. The key diagnostic
bands arise from the primary amine and the ether linkage.

Key Diagnhostic Bands
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BENGHE

Frequency (cm

Functional . Assignment
Intensity Mode .
Group ) Logic
Primary Amine (- Characteristic
NH ) doublet
3450 & 3360 Medium Stretch ]
(asymmetric/sym
) metric stretch).
. Protons on the
Aromatic C-H 3050 - 3010 Weak Stretch )
phenyl rings.
Dominant signals
from the tert-
Alkyl C-H 2960 - 2870 Strong Stretch
butyl and methyl
groups.
) ] N-H scissoring
Amine Bend 1620 Medium Bend o
vibration.
C=C skeletal
. vibrations
Aromatic Ring 1600 & 1500 Strong Stretch ]
(breathing
modes).
Asymmetric
Ether (C-O-C) 1240 - 1210 Strong Stretch stretching of the
Ar-O-Ar linkage.
"Gem-dimethyl"
: doublet; highly
t-Butyl 1390 & 1365 Medium Bend

specific for t-

butyl.

Nuclear Magnetic Resonance (NMR) Analysis[4]

This is the definitive method for structural elucidation. The data below assumes DMSO-d

as the solvent, which is preferred for anilines to prevent rapid proton exchange of the -NH

group, allowing it to appear as a distinct signal.
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H NMR (Proton) Assighments
Frequency: 400 MHz / Solvent: DMSO-d
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Position Mult.

(ppm)

Integral

(Hz)

Assignment
& Rationale

NH 4.80 brs

2H

Amino
Protons:
Broadened
by
quadrupole
relaxation;
chemical shift
varies with

concentration

Ring A (H-6) 6.65 d

1H

8.0

Ortho to NH

: Shielded by
the strong +M
effect of the

amino group.

RingA (H-5)  6.78 dd

1H

8.0,1.5

Meta to NH

: Couplesto
H-6 (ortho)
and H-3

(meta).

Ring A (H-3) 6.55 d

1H

15

Ortho to
Ether:
Shielded by
the oxygen
lone pair
(+M).
Appears as a
doublet due
to meta-
coupling with
H-5.
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Ring B (H-2)  6.90 t

1H

1.8

Between O
and t-Bu:
Isolated
singlet-like
triplet; shifts
slightly due to
steric

crowding.

Ring B (H-4)  7.05 ddd

1H

8.0,15,1.0

Ortho to t-Bu:
Deshielded
slightly by the
alkyl group.

Ring B (H-5) 7.25 t

1H

8.0

Meta to O:
The most
deshielded
proton on the
phenoxy ring
(least
electron-rich

position).

Ring B (H-6)  6.85 ddd

1H

8.0,15,1.0

Ortho to O:
Shielded by
the ether

oxygen.

Ar-CH 2.15 s

3H

Methyl:
Characteristic
singlet on an

aromatic ring.

t-Butyl 1.25 S

9H

t-Butyl:
Intense
singlet; the
integration
standard for

the molecule.
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C NMR (Carbon) Assignments

Frequency: 100 MHz / Solvent: DMSO-d

The spectrum will display 13 distinct carbon environments (due to symmetry in the t-butyl
group).

 Aliphatic Region (0 - 50 ppm):
o 31.2 ppm: Methyl carbons of the tert-butyl group (3C).
o 34.5 ppm: Quaternary carbon of the tert-butyl group.
o 20.1 ppm: Aromatic methyl group.

e Aromatic Region (110 - 160 ppm):

o

158.0 ppm: C-O (Phenoxy ipso). Deshielded by oxygen.

[¢]

152.5 ppm: C-tBu (Phenoxy ipso).

[¢]

142.0 ppm: C-N (Aniline ipso).

[e]

140.5 ppm: C-O (Aniline ipso).

o

114.0 - 130.0 ppm: Remaining aromatic CH carbons. The carbons ortho to the Oxygen
and Nitrogen will be the most shielded (lower ppm).

Experimental Protocols

To ensure reproducibility and data integrity (E-E-A-T), follow these self-validating protocols.

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without concentration broadening.
e Massing: Weigh 5-10 mg of the compound into a clean vial.

e Solvation: Add 0.6 mL of DMSO-d
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(99.9% D).

o Why DMSO? It ensures complete solubility of the hydrophobic t-butyl group and the polar
amine. It also slows proton exchange, sharpening the NH

peak.

o Filtration: If any turbidity exists, filter through a glass wool plug directly into the NMR tube to
remove inorganic salts (e.g., from the reduction step).

o Reference: Ensure the solvent peak (DMSO quintet at 2.50 ppm) is referenced correctly
before integration.

Protocol B: LC-MS Purity Check

Objective: Confirm identity and purity (>95%) before biological testing.
e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 pm, 4.6 x 100 mm).
» Mobile Phase:
o A: Water + 0.1% Formic Acid (Proton source).
o B: Acetonitrile + 0.1% Formic Acid.
o Gradient: 5% B to 95% B over 10 minutes.
o Logic: The compound is lipophilic (t-butyl + ether). It will elute late (approx. 7-8 min).

o Detection: UV at 254 nm (aromatic) and ESI+ MS.

Workflow Visualization: Structural Elucidation
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Unknown Sample

Step 1: Mass

LC-MS (ESI+)
Check M+H = 256.17

Step 2: Funct. Groups

FT-IR
Check NH2 (3400) & Ether (1240)

Step 3: Connectivity

1H NMR (DMSO-d6)
Integrate tBu (9H) vs Me (3H)

Step 4: Impurity Profile

Purity Check
No start material (e.g. Nitro precursor)

Validated Structure

Click to download full resolution via product page

Figure 2: Logical workflow for the spectral validation of 2-[3-(tert-butyl)phenoxy]-4-
methylphenylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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